Pacritinib is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications in various hematologic malignancies, particularly myelofibrosis (MF). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a type I kinase inhibitor, meaning it binds to the active conformation of the kinase. [] Pacritinib's distinct feature is its selective inhibition of Janus kinase 2 (JAK2) while sparing Janus kinase 1 (JAK1). [, , , , , ] Furthermore, it demonstrates inhibitory activity against other kinases like FMS-like tyrosine kinase 3 (FLT3), interleukin-1 receptor-associated kinase 1 (IRAK1), colony-stimulating factor 1 receptor (CSF1R), and activin A receptor type-I (ACVR1). [, , , , , , , , , , , , , , , ]
Pacritinib primarily exerts its effects through inhibition of the JAK2/STAT pathway, a crucial signaling cascade involved in cell growth, proliferation, and survival. [] Its JAK1-sparing nature distinguishes it from other JAK inhibitors like ruxolitinib, which inhibits both JAK1 and JAK2. [, , , , , ] This selective inhibition is thought to contribute to its reduced myelosuppressive effects compared to pan-JAK inhibitors. [, , ]
In addition to JAK2, Pacritinib targets other kinases, including FLT3, IRAK1, CSF1R, and ACVR1. [, , , , , , , , , , , , , , , ] Inhibition of IRAK1, a key mediator of inflammation, may contribute to its ability to reduce inflammation and fibrosis in myelofibrosis and potentially other fibrotic diseases. [, , , , , , , ] Similarly, inhibition of CSF1R, which is involved in macrophage differentiation and function, may contribute to its anti-tumor activity. [, , ] Furthermore, inhibition of ACVR1, a receptor for activin A, may contribute to its erythropoietic effects by modulating iron homeostasis and reducing ineffective erythropoiesis. [, , ]
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: